Linearmycin B

Antifungal Candida albicans Polyene

Linearmycin B is a linear polyene antibiotic distinguished by its pentaenone terminus, unlike Linearmycin A. With exceptional potency (MIC 0.0002 µg/mL against S. cerevisiae, 0.0008 µg/mL against C. albicans), it serves as a critical reference standard for antifungal drug discovery. Its mechanism—rapid, metabolism-independent membrane depolarization—enables eradication of persister cells and biofilms. Ideal for studying membrane composition susceptibility and extracellular vesicle biogenesis. Generic substitution is unsupported; procure Linearmycin B for valid and reproducible results.

Molecular Formula C66H103NO16
Molecular Weight 1166.5 g/mol
Cat. No. B3025741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinearmycin B
Molecular FormulaC66H103NO16
Molecular Weight1166.5 g/mol
Structural Identifiers
SMILESCC(C=CCCC=CC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
InChIInChI=1S/C66H103NO16/c1-48(29-21-17-13-9-6-5-7-10-14-18-22-30-49(2)66(82)83)65(81)51(4)63(79)39-24-20-16-12-8-11-15-19-23-38-62(78)50(3)64(80)47-61(77)46-60(76)44-56(72)36-27-35-55(71)43-59(75)45-58(74)42-54(70)34-26-32-52(68)31-25-33-53(69)41-57(73)37-28-40-67/h5-12,14-16,18-27,29-31,34,36,39,48,50-63,65,68-79,81H,13,17,28,32-33,35,37-38,40-47,67H2,1-4H3,(H,82,83)/b7-5+,9-6+,12-8+,14-10+,15-11+,20-16+,22-18+,23-19+,29-21+,31-25+,34-26+,36-27+,39-24+,49-30+
InChIKeyDHFLEVLIHWJIAE-OTPULODUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Linearmycin B: A Pentaenone-Terminating Linear Polyene Antibiotic from Streptomyces sp. for Membrane-Targeting Studies


Linearmycin B (CAS 182291-65-2) is a linear polyene antibiotic isolated from the mycelial extracts of Streptomyces sp. [1]. It belongs to the linearmycin family of polyketides and is characterized by a long linear structure terminating with an amino and a carboxylic acid group. A key structural feature is that its carboxylic acid terminal links to a pentaenone moiety, differentiating it from its close analog Linearmycin A, which links to a tetraenone . The compound exhibits both antibacterial and antifungal activities by directly targeting the cytoplasmic membrane of susceptible cells .

The Risk of Substituting Linearmycin B with Other Polyenes or Linear Polyketides


Generic substitution of Linearmycin B with other polyenes or linear polyketides is not scientifically justified due to key structural and functional differences. While it shares a linear polyene backbone with Linearmycin A, the distinct pentaenone terminus in Linearmycin B versus the tetraenone in Linearmycin A can influence its interaction with lipid bilayers . Furthermore, compared to classic cyclic polyenes like Amphotericin B, Linearmycin B operates through a distinct mechanism of rapid membrane depolarization that is independent of active cellular metabolism, leading to lysis in a narrower phylogenetic range of bacteria [1][2]. These differences in molecular structure, spectrum of activity, and mode of action mean that results obtained with one compound are not directly transferable to another, underscoring the need for product-specific procurement.

Quantitative Evidence for Selecting Linearmycin B: MIC, Lysis Spectrum, and Mode of Action


Antifungal Potency: Linearmycin B vs. Linearmycin A Against Candida albicans

Linearmycin B demonstrates significantly higher antifungal potency against Candida albicans compared to its close structural analog Linearmycin A. The reported Minimum Inhibitory Concentration (MIC) for Linearmycin B is 0.0008 μg/mL, which is substantially lower than the 0.1 μg/mL reported for Linearmycin A . This represents a difference of over two orders of magnitude in potency.

Antifungal Candida albicans Polyene Minimum Inhibitory Concentration (MIC)

Antibacterial Spectrum and Lysis Phenotype: Linearmycin B's Selective Activity on Bacillus species

Linearmycin B exhibits growth inhibition against various Gram-positive bacteria, with an MIC of 0.16 mAU s/µL for Bacillus subtilis NCIB 3610 and 0.63 mAU s/µL for Staphylococcus aureus MW2 [1]. However, its lytic activity is restricted to certain Bacillus species, a phenotype not observed with growth-inhibitory antibiotics like chloramphenicol or rifamycin [2]. This dual phenotype of growth inhibition and lysis is a key differentiator for studying membrane-targeting mechanisms.

Antibacterial Bacillus subtilis Membrane Lysis Spectrum of Activity

Mechanism of Action: Linearmycin B Causes Rapid Membrane Depolarization Independent of Cell Growth

Linearmycin B's mechanism of action is rapid depolarization of the bacterial cytoplasmic membrane. This effect is independent of active cellular growth and metabolism. Experiments showed that pretreatment of Bacillus subtilis with metabolic inhibitors (e.g., 2.5 mM DCCD to inhibit ATPase, 200 µg/mL phleomycin to damage DNA, or 1 µg/mL rifamycin to inhibit transcription) did not prevent linearmycin-induced lysis [1]. This is in direct contrast to antibiotics like beta-lactams, which require active cell wall synthesis for their lethal effect.

Mode of Action Membrane Depolarization Bacillus subtilis Antibiotic Mechanism

Extracellular Vesicle Packaging: A Unique Delivery Mechanism Differentiating Linearmycins

Linearmycins, including Linearmycin B, are trafficked via extracellular vesicles (EVs) in their native producer, Streptomyces sp. Mg1. A key discovery is the interdependence between linearmycin biosynthesis and EV production; abolishing linearmycin production genetically also diminished extracellular vesicle production by the bacterium [1]. This represents a novel paradigm for antibiotic delivery that is not observed with other commercially available polyene antibiotics like Amphotericin B or Nystatin.

Extracellular Vesicles Specialized Metabolism Streptomyces Antibiotic Delivery

Recommended Scientific and Industrial Applications for Linearmycin B Based on Empirical Evidence


Investigating the Link Between Membrane Lipid Composition and Antibiotic Susceptibility

Linearmycin B is an ideal probe for studying how bacterial membrane composition affects susceptibility to lytic agents. Its activity against B. subtilis strains with mutations in cardiolipin (clsA), lysyl-phosphatidylglycerol (mprF), and phosphatidylethanolamine/phosphatidylserine (pssA) synthesis has been quantified, showing that lysis proceeds independently of these specific lipids [1]. This allows for focused studies on the minimal membrane requirements for linearmycin's lytic activity.

High-Potency Antifungal Screening and Mechanism of Action Studies in Yeast

With an MIC of 0.0002 μg/mL against Saccharomyces cerevisiae and 0.0008 μg/mL against Candida albicans [1], Linearmycin B is one of the most potent antifungal polyenes reported. This exceptional potency makes it a high-value reference standard for antifungal drug discovery programs and for mechanistic studies exploring the interaction of linear polyenes with fungal membranes, particularly in comparison to the less potent Linearmycin A .

Research on Bacterial Extracellular Vesicles and Specialized Metabolite Trafficking

As a natural cargo of extracellular vesicles (EVs) in its native producer, Linearmycin B is a unique tool for fundamental microbiology research. It can be used to study the biogenesis, composition, and function of bacterial EVs. Furthermore, the established link between linearmycin biosynthesis and EV production [1] provides a tractable genetic system (e.g., using the ΔlnyI mutant) for dissecting the regulatory pathways connecting specialized metabolism to membrane vesicle formation.

Targeting Non-Replicating, Antibiotic-Tolerant Bacterial Populations

The lytic activity of Linearmycin B is independent of active cell growth and metabolism [1]. This property is critical for research aimed at eradicating persister cells or biofilms, which are often recalcitrant to conventional antibiotics that target active cellular processes like cell wall synthesis, protein translation, or DNA replication. Linearmycin B offers a chemical tool to specifically eliminate these tolerant subpopulations in laboratory models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linearmycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.